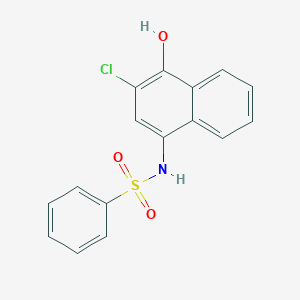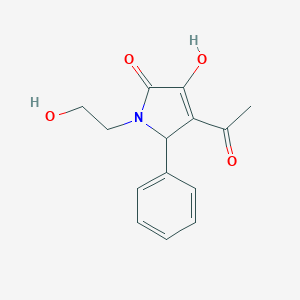
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide, also known as NBD-Cl, is a fluorescent dye used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. NBD-Cl has been widely used in biochemical and physiological studies due to its unique properties. In
Mécanisme D'action
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a fluorescent dye that binds to amino acids, peptides, and proteins. The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the formation of a covalent bond between the dye and the amino group of the target molecule. This results in the formation of a highly fluorescent adduct. The fluorescence of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is highly sensitive to changes in the microenvironment of the dye, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo experiments without harming the cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has several advantages in lab experiments. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. It is also a non-toxic dye that can be used in vitro and in vivo experiments. However, N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has some limitations as well. It is a relatively expensive dye, and its fluorescence is highly sensitive to changes in the microenvironment. This can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in scientific research. One direction is the development of new methods for the detection of amino acids, peptides, and proteins using N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. Another direction is the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein-protein interactions and protein-ligand interactions. Additionally, the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein conformational changes and enzymatic activity can be further explored. Finally, the development of new fluorescent dyes based on the structure of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide can be a promising direction for the future.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the reaction of 1-chloro-4-nitronaphthalene with 4-aminobenzenesulfonamide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a relatively simple process, and the yield is high.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been extensively used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been used to study the binding of peptides to proteins, the conformational changes of proteins, and the enzymatic activity of proteins. It has also been used to study the transport of amino acids across cell membranes and the localization of proteins in cells.
Propriétés
Formule moléculaire |
C16H12ClNO3S |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO3S/c17-14-10-15(12-8-4-5-9-13(12)16(14)19)18-22(20,21)11-6-2-1-3-7-11/h1-10,18-19H |
Clé InChI |
PEJWCKUKFDSRPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)




![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)